ONO-1714 HCl
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Overview
Description
ONO-1714 HCl is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of the enzyme dipeptidyl peptidase-8 (DPP8) and dipeptidyl peptidase-9 (DPP9), which are involved in various physiological processes such as immune response, inflammation, and apoptosis.
Scientific Research Applications
iNOS Inhibition : ONO-1714 is a novel cyclic amidine analogue that significantly inhibits human and rodent iNOS. It is notably more potent than other inhibitors like L-NMMA and aminoguanidine in vitro and in vivo, suggesting its potential as a therapeutic agent (Naka et al., 2000).
Liver Transplantation and Hepatectomy : In a pig liver model, ONO-1714 showed efficacy in improving survival rates and attenuating ischemia-reperfusion (I/R) injury, which can be beneficial in clinical scenarios like hepatectomy or liver transplantation (Meguro et al., 2002).
Lung Injury : ONO-1714 was found to be effective in reducing lung injury induced by various factors such as acid aspiration and hyperoxia in rat models. This suggests its potential therapeutic role in treating lung injuries caused by different etiologies (Jian et al., 2005); (Yuba et al., 2007).
Neuroprotection : Studies indicate ONO-1714's neuroprotective effects, particularly in spinal cord injuries and in reducing NMDA-mediated cytotoxicity. This highlights its potential in treating neurological conditions (Nakashima et al., 2005); (Shibuta et al., 2003).
Antinociceptive Effects : ONO-1714 also demonstrates the ability to inhibit neuronal NOS and exert antinociceptive effects in rat models, suggesting its potential application in pain management (Sekiguchi et al., 2004).
Hepatoprotective Role : ONO-1714 has shown protective effects against acetaminophen-induced hepatotoxicity in rats, highlighting its role in combating liver inflammation and injury (Kamanaka et al., 2003).
Cancer Research : There is evidence that ONO-1714 can suppress inflammation-associated biliary carcinogenesis in hamsters, indicating its potential use in cancer prevention or treatment (Mishima et al., 2009).
properties
CAS RN |
214479-33-1 |
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Product Name |
ONO-1714 HCl |
Molecular Formula |
C7H12Cl2N2 |
Molecular Weight |
195.09 g/mol |
IUPAC Name |
(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine;hydrochloride |
InChI |
InChI=1S/C7H11ClN2.ClH/c1-3-2-4(9)10-7-5(3)6(7)8;/h3,5-7H,2H2,1H3,(H2,9,10);1H/t3-,5-,6+,7-;/m0./s1 |
InChI Key |
IZIZKGZAEABSET-IEUZAGAGSA-N |
Isomeric SMILES |
C[C@H]1CC(=N[C@H]2[C@@H]1[C@H]2Cl)N.Cl |
SMILES |
CC1CC(=NC2C1C2Cl)N.Cl |
Canonical SMILES |
CC1CC(=NC2C1C2Cl)N.Cl |
Appearance |
Solid powder |
synonyms |
ONO-1714 hydrochloride; ONO-1714; ONO 1714; ONO1714.; (1S,5S,6R,7R)-7-Chloro-5-methyl-2-azabicyclo[4.1.0]heptan-3-imine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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